8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a complex organic compound characterized by a unique spirocyclic structure. Its molecular formula is , and it has a molecular weight of approximately 252.11 g/mol. The compound features a bromine atom at the 8' position, which plays a significant role in its chemical reactivity and potential biological activity. The InChI code for this compound is 1S/C11H10BrN/c12-9-2-1-8-6-13-7-11(3-4-11)10(8)5-9, indicating its specific structural arrangement and aiding in its identification in chemical databases .
This compound falls under the classification of spirocyclic isoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The synthesis of 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] typically involves multi-step organic reactions. A common method includes:
The molecular structure of 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 252.11 g/mol |
InChI | 1S/C11H10BrN/c12... |
SMILES | C1CC12CNCC3=C(C=CC=C23)C#N |
These structural characteristics contribute to its unique reactivity patterns and potential interactions with biological targets .
The reactivity of 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] primarily involves nucleophilic substitutions due to the presence of the bromine atom. Key reaction types include:
Current research is focused on exploring these reactivity patterns further to understand their implications for drug development and other applications .
While detailed mechanisms of action for 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] are not fully elucidated, preliminary studies suggest that its unique structure may enable novel interactions with biological targets. Research aims to clarify its binding affinity to specific receptors or enzymes, which will provide insights into its pharmacodynamics and potential therapeutic applications.
Understanding these interactions is crucial for assessing the compound's safety and efficacy profiles in potential medicinal applications .
Relevant data on these properties are essential for understanding how this compound behaves under different conditions and its suitability for various applications .
The unique structural characteristics of 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] suggest several potential applications:
Given its promising features and ongoing research efforts, this compound holds significant potential for future scientific advancements .
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4